Dicyclohexyl-(P-tolyl)-phosphine Dicyclohexyl-(P-tolyl)-phosphine
Brand Name: Vulcanchem
CAS No.: 19966-99-5
VCID: VC20743974
InChI: InChI=1S/C19H29P/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h12-15,17-18H,2-11H2,1H3
SMILES: CC1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3
Molecular Formula: C19H29P
Molecular Weight: 288.4 g/mol

Dicyclohexyl-(P-tolyl)-phosphine

CAS No.: 19966-99-5

Cat. No.: VC20743974

Molecular Formula: C19H29P

Molecular Weight: 288.4 g/mol

* For research use only. Not for human or veterinary use.

Dicyclohexyl-(P-tolyl)-phosphine - 19966-99-5

CAS No. 19966-99-5
Molecular Formula C19H29P
Molecular Weight 288.4 g/mol
IUPAC Name dicyclohexyl-(4-methylphenyl)phosphane
Standard InChI InChI=1S/C19H29P/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h12-15,17-18H,2-11H2,1H3
Standard InChI Key NKVOVJOFRHVNKV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3
Canonical SMILES CC1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3

Physical and Chemical Properties

Dicyclohexyl-(P-tolyl)-phosphine possesses distinct physical and chemical properties that determine its behavior in chemical reactions and applications. The following table summarizes the key physical and chemical properties of this compound:

PropertyValue
CAS Number19966-99-5
Molecular FormulaC19H29P
Molecular Weight288.4 g/mol
IUPAC Namedicyclohexyl-(4-methylphenyl)phosphane
InChIInChI=1S/C19H29P/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h12-15,17-18H,2-11H2,1H3
InChIKeyNKVOVJOFRHVNKV-UHFFFAOYSA-N
SMILESCC1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3
Physical StateSolid (at standard conditions)
Application CategoryResearch chemical; catalyst ligand

The compound features a central phosphorus atom with three single bonds: two to cyclohexyl rings and one to a p-tolyl group. The electron-donating ability of this phosphine exceeds that of many traditional alkyl phosphines, which contributes to its efficacy in certain catalytic applications. This enhanced electronic donation capability makes it particularly valuable when strong coordinating ligands are required.

The presence of the methyl group on the aromatic ring modifies the electronic properties of the phosphine by increasing electron density at the phosphorus center through inductive effects. This structural feature differentiates it from similar phosphines lacking the methyl substituent, such as dicyclohexylphenylphosphine.

Applications in Catalysis

Dicyclohexyl-(P-tolyl)-phosphine finds its primary application as a ligand in transition metal-catalyzed reactions. The compound's unique electronic and steric properties allow it to stabilize various metal complexes, enhancing their reactivity and selectivity in catalytic processes.

Transition Metal Complexes

Phosphines like Dicyclohexyl-(P-tolyl)-phosphine coordinate with transition metals through the lone pair of electrons on the phosphorus atom. The resulting metal-phosphine complexes serve as catalysts for various organic transformations. Common metals that form complexes with this phosphine include:

  • Palladium - for coupling reactions

  • Rhodium - for hydrogenation and hydroformylation

  • Ruthenium - for metathesis reactions

  • Nickel - for various coupling reactions

The electron-donating character of Dicyclohexyl-(P-tolyl)-phosphine makes it particularly effective in stabilizing metals in low oxidation states, which is often crucial for catalytic activity.

Electronic Properties

The electronic properties of Dicyclohexyl-(P-tolyl)-phosphine significantly influence its behavior in chemical reactions and its effectiveness as a ligand in catalysis.

Electron-Donating Capacity

The electron-donating ability of Dicyclohexyl-(P-tolyl)-phosphine exceeds that of many traditional alkyl phosphines. This enhanced donating capacity stems from several structural features:

  • The presence of two cyclohexyl groups, which are electron-donating through inductive effects

  • The p-tolyl group, which provides additional electron density through the methyl substituent

  • The combined effect of these substituents on the central phosphorus atom

This strong electron-donating character makes the phosphine particularly effective in stabilizing electron-deficient metal centers in catalytic systems.

Steric Properties

The steric bulk around the phosphorus atom, primarily contributed by the two cyclohexyl groups, influences both the coordination geometry when acting as a ligand and the accessibility of the phosphorus lone pair. This steric hindrance can:

  • Protect the metal center from undesired interactions

  • Direct the selectivity of catalytic reactions

  • Influence the stability of the resulting metal complexes

The balance between electronic donation and steric bulk makes Dicyclohexyl-(P-tolyl)-phosphine valuable in applications requiring fine-tuned ligand properties.

Research Findings

Recent research has highlighted several important findings regarding Dicyclohexyl-(P-tolyl)-phosphine and related phosphine compounds.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator